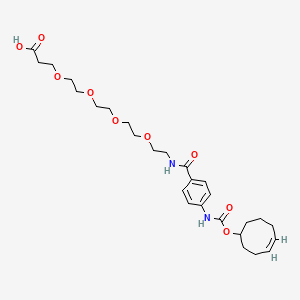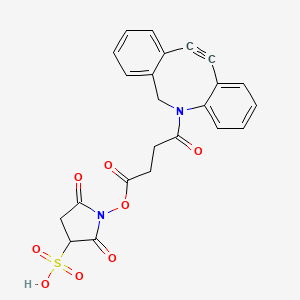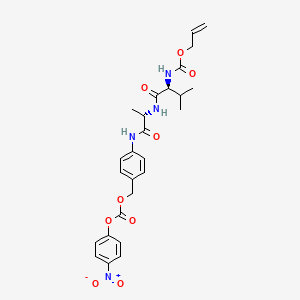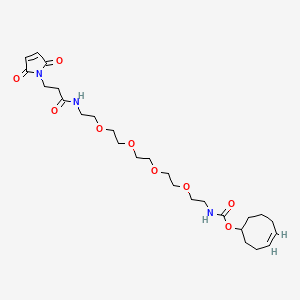
TCO-PEG4-amido maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCO-PEG4-amido maleimide: is a compound that combines the properties of trans-cyclooctene (TCO), polyethylene glycol (PEG), and maleimide. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to react with thiol groups to form stable thioether bonds . The PEG spacer enhances solubility and reduces aggregation, making it suitable for various biological and chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG4-amido maleimide typically involves the following steps:
Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form PEG-NHS ester.
Coupling with TCO: The activated PEG-NHS ester is then reacted with trans-cyclooctene (TCO) to form TCO-PEG.
Introduction of Maleimide Group: The TCO-PEG is further reacted with maleimide to introduce the maleimide group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using NHS or other suitable agents.
Large-Scale Coupling: The activated PEG is coupled with TCO in large reactors.
Introduction of Maleimide:
Analyse Des Réactions Chimiques
Types of Reactions:
Thiol-Maleimide Reaction: TCO-PEG4-amido maleimide reacts with thiol groups (-SH) to form stable thioether bonds.
Click Chemistry Reactions: The TCO moiety can undergo strain-promoted azide-alkyne cycloaddition (SPAAC) with azides to form stable triazole linkages.
Common Reagents and Conditions:
Thiol-Maleimide Reaction: Common reagents include thiol-containing biomolecules such as cysteine-containing peptides and antibodies.
SPAAC Reaction: Azide-containing compounds are used as reagents.
Major Products:
Applications De Recherche Scientifique
Chemistry:
Bioconjugation: TCO-PEG4-amido maleimide is used for tagging and labeling thiol-containing biomolecules, facilitating the study of protein interactions and functions.
Biology:
Molecular Imaging: The compound is used in molecular imaging techniques to label and track biomolecules in living systems.
Medicine:
Drug Delivery: The PEG spacer enhances solubility and stability, making it suitable for drug delivery applications.
Therapeutic Development: It is used in the development of targeted therapies by conjugating drugs to specific biomolecules.
Industry:
Mécanisme D'action
Thiol-Maleimide Reaction:
Mechanism: The maleimide group reacts with thiol groups to form a stable thioether bond.
Molecular Targets: Thiol-containing biomolecules such as cysteine residues in proteins.
SPAAC Reaction:
Mechanism: The TCO moiety undergoes strain-promoted azide-alkyne cycloaddition with azides to form a stable triazole linkage.
Molecular Targets: Azide-containing compounds.
Comparaison Avec Des Composés Similaires
TCO-PEG4-maleimide: Similar to TCO-PEG4-amido maleimide but lacks the amido group.
TCO-PEG3-amido maleimide: Similar structure but with a shorter PEG spacer.
TCO-PEG5-amido maleimide: Similar structure but with a longer PEG spacer.
Uniqueness:
Propriétés
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O9/c30-23(10-13-29-24(31)8-9-25(29)32)27-11-14-34-16-18-36-20-21-37-19-17-35-15-12-28-26(33)38-22-6-4-2-1-3-5-7-22/h1-2,8-9,22H,3-7,10-21H2,(H,27,30)(H,28,33)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFPWQCCPOKESZ-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
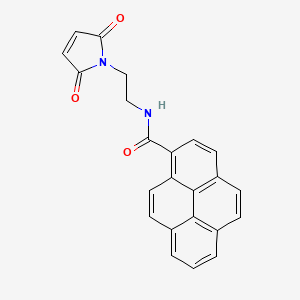
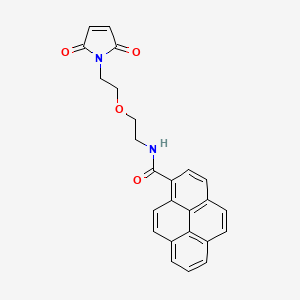
![(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate](/img/structure/B8114011.png)
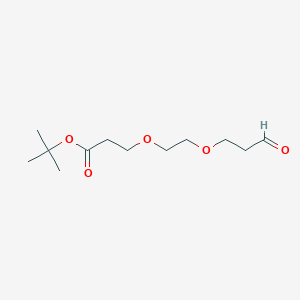
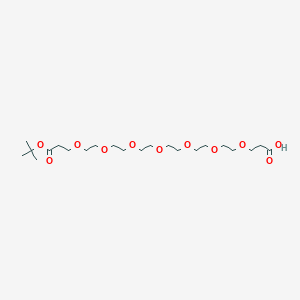
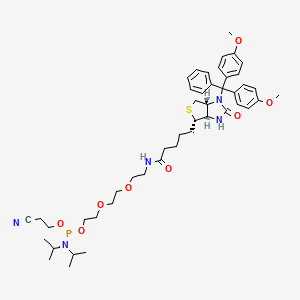
![6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl 5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate](/img/structure/B8114033.png)
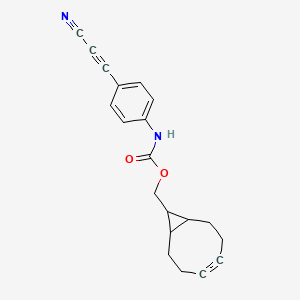
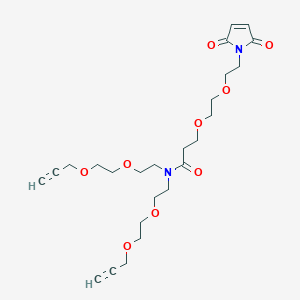
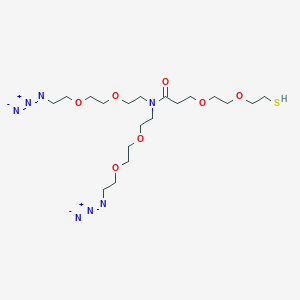
![3-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114073.png)
